molecular formula C18H19N3O6 B2559488 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate CAS No. 1396679-61-0

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate

Cat. No.: B2559488
CAS No.: 1396679-61-0
M. Wt: 373.365
InChI Key: PLHODZVTVNMAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a 1,2,4-oxadiazole core fused with a cyclopropyl group and an azetidine (four-membered nitrogen-containing ring). The oxalate salt enhances its crystallinity and stability, making it suitable for pharmaceutical applications, particularly in kinase inhibition or antimicrobial research . Its molecular formula is C₁₆H₁₅N₃O₃·C₂H₂O₄, with a molecular weight of 373.35 g/mol. The structural uniqueness lies in the compact azetidine ring and the electron-deficient 1,2,4-oxadiazole moiety, which influence its reactivity and binding affinity compared to analogous compounds.

Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2.C2H2O4/c20-14(11-4-2-1-3-5-11)10-19-8-13(9-19)16-17-15(18-21-16)12-6-7-12;3-1(4)2(5)6/h1-5,12-13H,6-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHODZVTVNMAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the azetidine moiety, and the final coupling with the phenylethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives have shown significant promise in anticancer research. Compounds similar to 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate have been synthesized and evaluated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival .

Antidiabetic Properties

Research has highlighted the potential of oxadiazole derivatives in managing diabetes. The compound's structure allows for interaction with biological targets involved in glucose metabolism and insulin signaling pathways. In vitro studies have demonstrated that such compounds can enhance insulin sensitivity and reduce blood glucose levels .

Anti-inflammatory Effects

Inflammation is a critical factor in various chronic diseases, including cancer and diabetes. Compounds like this compound have exhibited anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Oxadiazole derivatives are also being explored for their antimicrobial properties. The compound can potentially serve as a fungicide or bactericide due to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes . This application is particularly relevant in developing sustainable agricultural practices.

Plant Growth Regulation

Certain oxadiazole derivatives have been reported to influence plant growth positively, acting as growth regulators that can enhance crop yield and resilience against environmental stressors . The application of such compounds could lead to increased agricultural productivity.

Development of Functional Materials

The unique chemical structure of this compound allows it to be incorporated into polymers or used as a building block for new materials with enhanced thermal stability and mechanical properties . Such materials could find applications in electronics or coatings.

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated apoptosis induction in multiple cancer cell lines.
Antidiabetic PropertiesEnhanced insulin sensitivity in diabetic models.
Anti-inflammatory EffectsReduced levels of inflammatory cytokines in vitro.
Agricultural UseEffective against common plant pathogens; potential as a growth regulator.

Mechanism of Action

The mechanism of action of 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related oxadiazole derivatives, focusing on substituent effects , bioactivity , and synthetic pathways :

Structural Analogues with 1,2,4-Oxadiazole Cores
Compound Name Key Substituents Bioactivity/Application Key Differences
Target Compound Cyclopropyl, azetidine, phenyl Kinase inhibition (hypothesized) Azetidine enhances rigidity; oxalate improves solubility .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Chlorophenyl, trifluoromethyl Antimicrobial agents Pyrazole core vs. oxadiazole; sulfur atom increases lipophilicity .
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine Cyclopropyl, difluoroethyl Building block for drug synthesis Lack of azetidine reduces conformational restraint; amine group enables peptide coupling .
Comparison with 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are isomers of 1,2,4-oxadiazoles, with distinct electronic and steric properties:

Compound Name Key Features Bioactivity Comparison to Target Compound
Oxadiazon 3-(2,4-Dichlorophenyl)-5-tert-butyl Herbicide Bulky tert-butyl group reduces membrane permeability; chlorine atoms enhance environmental persistence .
2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles Aminoaryl, alkylthio Antibacterial agents 1,3,4-oxadiazole ring is less electron-deficient, altering reactivity in nucleophilic substitutions .

Key Findings :

  • Electronic Effects : The 1,2,4-oxadiazole in the target compound is more electron-deficient than 1,3,4-oxadiazoles, favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .
  • Solubility : The oxalate counterion in the target compound likely enhances aqueous solubility relative to neutral 1,3,4-oxadiazoles, which often require formulation adjuvants .

Biological Activity

The compound 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₃O₃

The presence of the cyclopropyl group and oxadiazole moiety is significant for its biological activity, as these structural features often contribute to unique pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that oxadiazoles could disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Caspase activation and ROS generation
MCF7 (breast cancer)20Induction of apoptosis via mitochondrial pathway

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mouse models, treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and survival.
  • Modulation of Signal Transduction Pathways : It appears to affect pathways related to inflammation and apoptosis.
  • Interaction with Cellular Targets : The oxadiazole moiety is known to interact with DNA and proteins, potentially leading to altered cellular functions.

Case Study 1: Antimicrobial Efficacy

A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In a study involving breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic cells.

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?

The synthesis involves multi-step reactions starting from cyclopropyl precursors and azetidine derivatives. Key steps include:

  • Oxadiazole ring formation : Reacting carboxylic acid derivatives with hydrazides under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Azetidine coupling : Utilizing nucleophilic substitution or cyclization reactions, often requiring catalysts like palladium acetate (Pd(OAc)₂) to enhance efficiency .
  • Final oxalate salt formation : Treating the free base with oxalic acid in ethanol to precipitate the final product .

Q. Critical Parameters :

  • Temperature control (±2°C) during exothermic steps to avoid side reactions.
  • Solvent purity and stoichiometric ratios (monitored via TLC/HPLC).

Q. Table 1. Reaction Optimization Strategies

StepOptimal ConditionsYield Impact FactorsReference
Oxadiazole formationDMF, 80°C, 12 hPrecursor purity, anhydrous conditions
Azetidine couplingPd(OAc)₂ (5 mol%), THF, 60°CCatalyst activity, N₂ atmosphere
Salt formationEthanol, 0°C crystallizationpH control, agitation rate

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Primary Methods :

  • ¹H/¹³C NMR : Assigns protons/carbons in the azetidine, oxadiazole, and phenyl groups. DMSO-d₆ is preferred for solubility .
  • IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., cyclopropyl cleavage) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95% purity threshold) .

Q. Table 2. Characterization Parameters

TechniqueKey Signals/Purity MetricsStructural InsightsReference
¹H NMRδ 1.2–1.5 (cyclopropyl CH₂)Azetidine ring conformation
IR1715 cm⁻¹ (oxalate C=O)Salt formation confirmation
HRMSm/z 394.428 ([M+H]⁺)Molecular formula validation

Q. What in vitro models are recommended for preliminary bioactivity evaluation?

Antimicrobial Testing :

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli .
  • Controls : Include vehicle (DMSO) and positive controls (ciprofloxacin) .

Q. Anticancer Screening :

  • MTT assay : Assess IC₅₀ values in MCF-7 and HeLa cell lines .

Q. Table 3. Bioassay Design

Assay TypeModel SystemEndpoint MeasurementReference
AntimicrobialGram-positive/-negativeMIC (µg/mL)
AnticancerSolid tumor cell linesIC₅₀ (48 h exposure)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

Methodology :

  • Functional group substitutions : Replace cyclopropyl with methyl/ethyl groups to assess steric effects .
  • Oxadiazole ring modification : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties .

Q. Key Findings :

  • Cyclopropyl substituents improve metabolic stability but reduce solubility .
  • Oxalate counterion enhances bioavailability compared to hydrochloride salts .

Q. Table 4. SAR Modification Strategies

Modified GroupBiological ImpactReference
Cyclopropyl → EthylReduced antimicrobial activity
Oxalate → CitrateImproved solubility, lower potency

Q. How can contradictions between computational and empirical data be resolved?

Approaches :

  • Orthogonal validation : Compare molecular docking predictions (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding affinity measurements .
  • Stability assays : Test compound degradation in buffer/DMSO to rule out false negatives .

Q. Case Study :

  • Discrepancy : Docking predicts strong kinase inhibition, but in vitro assays show low activity.
  • Resolution : SPR confirms weak binding (KD > 10 µM), suggesting off-target effects .

Q. What experimental designs assess pharmacokinetics and metabolic fate?

In Vivo Protocols :

  • Pharmacokinetic profiling : Single-dose administration in rodents (IV/PO), with plasma sampling over 24 h .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. Key Parameters :

  • Cmax and t1/2 : Optimize dosing regimens for therapeutic efficacy .

Q. How can crystallography resolve structural ambiguities in this compound?

SHELX-Based Refinement :

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K .
  • Challenges : Disorder in cyclopropyl/azetidine moieties requires TLS refinement .

Q. Key Insights :

  • Hydrogen bonding between oxalate and azetidine NH stabilizes the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.